3-氨基-4-氰基-5-(甲硫基)噻吩-2-甲酸甲酯

描述

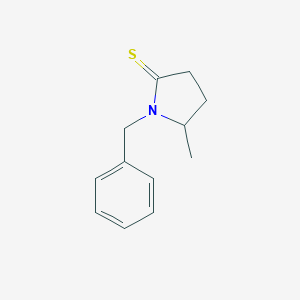

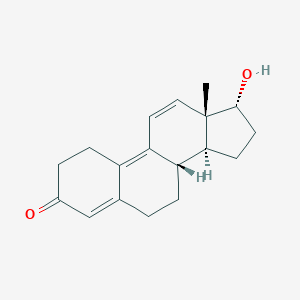

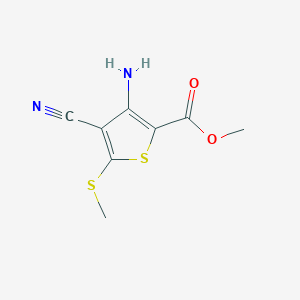

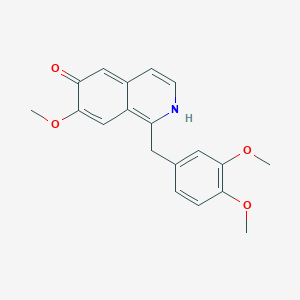

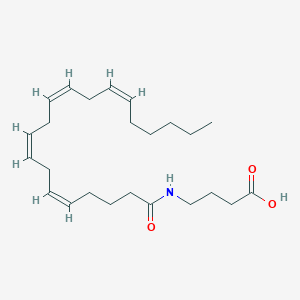

“Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate” is an organic compound with the molecular formula C8H8N2O2S2 . It is also known by its IUPAC name "methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate" .

Synthesis Analysis

The compound can be prepared by the reaction of bis(methylthio)methylenepropanedinitrile with methyl thioglycolate followed by dimethyl acetylenedicarboxylate (DMAD) in the presence of potassium carbonate in dimethyl sulfoxide .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with an amino group, a cyano group, a methylthio group, and a carboxylate group .Chemical Reactions Analysis

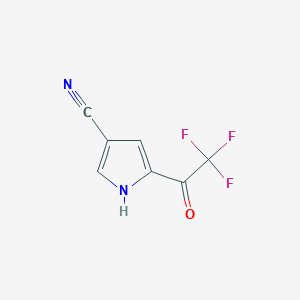

The compound has been used in the synthesis of polyfunctionalized quinolines. In one reaction, it was reacted with dimethyl acetylenedicarboxylate (DMAD) to give a polyfunctionalized quinoline .Physical And Chemical Properties Analysis

The compound is a cream-colored powder with a melting point between 202.0-211.0°C . Its molecular weight is 197.24 .科学研究应用

合成和化学性质3-氨基-4-氰基-5-(甲硫基)噻吩-2-甲酸甲酯是一种因其独特的结构和在各种化学研究领域的潜在应用而备受关注的化合物。一个关键的兴趣领域是相关噻吩衍生物的合成和性质,它们以其多样化的化学反应性和生物活性而闻名。研究整合了噻吩化合物的合成方法、化学反应性和生物活性数据,突出了用特定的给电子或吸电子基团创建功能化衍生物的潜力。这些化学转化通常保持噻吩环的完整性,将这些化合物与色酮系统中的其他化合物区分开来,并开辟了探索它们在药物化学和材料科学中用途的途径 (Sosnovskikh, 2018)。

生物活性和致癌性研究另一个研究维度集中在评估噻吩类似物的生物活性和潜在致癌性。研究已经合成并评估了已知致癌物的噻吩衍生物的体外致癌潜力。这项研究对于理解影响噻吩基化合物的生物活性和安全性特征的结构和化学决定因素至关重要,包括 3-氨基-4-氰基-5-(甲硫基)噻吩-2-甲酸甲酯的衍生物。此类研究的结果为风险评估和更安全化学实体的设计提供了见解 (Ashby 等人,1978)。

杂环化合物合成进展对类似化合物的反应性进一步研究导致了杂环化合物合成的进展。这些化合物作为合成各种杂环的构建块的多功能性证明了它们在开发新材料和药物中所扮演的重要角色。这项研究强调了理解噻吩衍生物的化学行为以利用它们在创造具有理想性质的创新化合物中的潜力的重要性 (Gomaa & Ali, 2020)。

探索反应性和抗氧化活性三唑-硫酮衍生物(在反应性和功能化潜力方面与噻吩化合物相似)的化学转化和药理活性的探索突出了这些化合物在药物研究中的广泛适用性。这包括将它们与生物氨基酸进行比较并研究它们的抗氧化和抗自由基活性,为进一步的药物化学探索奠定基础 (Kaplaushenko, 2019)。

安全和危害

属性

IUPAC Name |

methyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-12-7(11)6-5(10)4(3-9)8(13-2)14-6/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXBCNWDAJLZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381025 | |

| Record name | Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate | |

CAS RN |

129332-45-2 | |

| Record name | Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

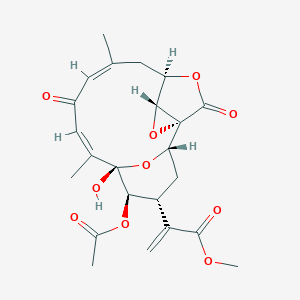

![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)